molecular formula C18H19N3O3 B2698115 2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetonitrile CAS No. 898418-36-5

2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetonitrile

Cat. No.: B2698115
CAS No.: 898418-36-5
M. Wt: 325.368
InChI Key: ACXLONXGKMCKHC-UHFFFAOYSA-N
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Description

2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetonitrile is a complex organic compound with a molecular formula of C25H27N3O4 and a molecular weight of 433.508.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetonitrile typically involves multiple steps. One common method includes the acylation of an intermediate compound with an appropriate anhydride or alkanoyl halide, followed by cyclization in an alcoholic alkaline medium . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of acetylcholinesterase inhibitors for treating Alzheimer’s disease.

    Pharmacology: The compound has shown potential as a T-type calcium channel blocker, which could be useful in treating epilepsy.

    Biological Research: It has been studied for its antioxidant, analgesic, and anti-inflammatory properties.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetonitrile involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission . As a T-type calcium channel blocker, it inhibits calcium influx, reducing neuronal excitability and preventing seizures.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor used in Alzheimer’s research.

    N-methyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide: A compound with similar structural features and research applications.

    N-[(2R,3R,6R)-2-(hydroxymethyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,6-dihydro-2H-pyran-3-yl]-1-methylimidazole-4-sulfonamide: A compound with related pharmacological properties.

Uniqueness

2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetonitrile stands out due to its unique combination of a pyran ring and a phenylpiperazine moiety, which contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c19-6-11-23-18-14-24-16(12-17(18)22)13-20-7-9-21(10-8-20)15-4-2-1-3-5-15/h1-5,12,14H,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXLONXGKMCKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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